molecular formula C4H4BrNS B166336 2-(Bromomethyl)thiazole CAS No. 131654-56-3

2-(Bromomethyl)thiazole

Cat. No.: B166336
CAS No.: 131654-56-3
M. Wt: 178.05 g/mol
InChI Key: VMJOGHYLJSXTDW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The bromomethyl group attached to the thiazole ring makes this compound particularly reactive and useful in various chemical syntheses and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)thiazole can be synthesized through several methods. One common approach involves the bromination of 2-methylthiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under reflux conditions to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazole derivatives.

    Oxidation: The compound can be oxidized to form thiazole-2-carboxaldehyde or thiazole-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-methylthiazole using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted thiazole derivatives
  • Thiazole-2-carboxaldehyde
  • Thiazole-2-carboxylic acid
  • 2-Methylthiazole

Scientific Research Applications

2-(Bromomethyl)thiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: Thiazole derivatives, including those synthesized from this compound, exhibit antimicrobial, antifungal, and anticancer activities, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2-Methylthiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Chloromethylthiazole: Similar in reactivity but with different electronic and steric properties due to the presence of chlorine instead of bromine.

    Thiazole-2-carboxaldehyde: An oxidation product of 2-(Bromomethyl)thiazole, used in different synthetic applications.

Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. The presence of the bromomethyl group allows for a wide range of functionalization reactions, making it a valuable intermediate in the synthesis of biologically active compounds and specialty chemicals.

Properties

IUPAC Name

2-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJOGHYLJSXTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568380
Record name 2-(Bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131654-56-3
Record name 2-(Bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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